Propargyl isothiocyanate
Overview
Description
Propargyl isothiocyanate is an organic compound characterized by the presence of a propargyl group (a three-carbon chain with a triple bond) attached to an isothiocyanate group (a functional group containing sulfur, nitrogen, and carbon). This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in various chemical reactions and applications.
Scientific Research Applications
Propargyl isothiocyanate has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Propargyl isothiocyanate, also known as 3-isothiocyanatoprop-1-yne, is a compound that exhibits various biological characteristics . The primary targets of isothiocyanates (ITCs) are proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The different modes of nucleophilicity of isothiocyanates were found to depend on the substitution pattern of propargyl alcohol .
Mode of Action
Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes . The major mechanisms by which the isothiocyanates confer protection involve induction of stress response pathways that restore the cellular redox and protein homeostasis, and contribute to resolution of inflammation .
Biochemical Pathways
Isothiocyanates are derived from their naturally-occurring glucosinolate precursors, which are abundant in cruciferous vegetables . They affect various biochemical pathways, including those related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Pharmacokinetics
It is known that isothiocyanates are high in bioavailability, as nearly 90% of orally administered isothiocyanates are absorbed . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
Isothiocyanates have been shown to inhibit tumorigenesis without any toxicity and undesirable side effects . They induce apoptosis in many cancer cell lines . Their anticancer activity is exerted via selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of mercury, the corrosiveness of propargyl bromide, and the pyrophoric nature of allenyl boronic acid raise environmental and safety concerns, particularly when using these reagents for large-scale applications . Furthermore, water-tolerant Lewis acids are quite attractive due to their recyclability and reusability attributes .
Safety and Hazards
An incident involving an explosion during the distillation of Propargyl isothiocyanate prompted a study to understand the underlying causes. The study emphasizes the importance of recognizing the potential hazards and adopting safe handling practices.
Future Directions
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl isothiocyanate can be synthesized through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of propargyl thiocyanates to allenyl isothiocyanates using solution spray flash vacuum pyrolysis . This method involves heating the propargyl thiocyanates at high temperatures (400-600°C) under low pressure (0.01-0.05 mbar) to induce the rearrangement reaction.
Another method involves the nucleophilic substitution of propargyl alcohols with thiocyanates, followed by the isomerization of the resulting propargyl thiocyanates to propargyl isothiocyanates . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The flash vacuum pyrolysis method is particularly favored in industrial settings due to its ability to handle large volumes of reactants and produce high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propargyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by a nucleophile.
Cycloaddition Reactions: The triple bond in the propargyl group makes it a suitable candidate for cycloaddition reactions, leading to the formation of cyclic compounds.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, resulting in the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols, which can react with the isothiocyanate group.
Catalysts: Transition metal catalysts like palladium and ruthenium are often used to facilitate cycloaddition reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, respectively, for oxidation and reduction reactions.
Major Products
The major products formed from reactions involving this compound include:
Cyclized Compounds: Resulting from cycloaddition reactions.
Substituted Isothiocyanates: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Propargyl isothiocyanate can be compared with other similar compounds, such as:
Propargylamine: Similar to this compound but contains an amine group instead of an isothiocyanate group.
Propargyl Alcohol: Contains a hydroxyl group instead of an isothiocyanate group.
Allenyl Isothiocyanate: Formed through the isomerization of this compound.
This compound is unique due to its combination of a reactive isothiocyanate group and a versatile propargyl group, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-isothiocyanatoprop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179045 | |
Record name | Thiocyanic acid, 2-propynyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24309-48-6, 54122-88-2 | |
Record name | Thiocyanic acid, 2-propynyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, 2-propynyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isothiocyanatoprop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 24309-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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